

Interference of dietary substances with benzidine occult blood test

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Compound of Interest

Compound Name: Benzidine sulphate

Cat. No.: B7821561

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Technical Support Center: Benzidine Occall Blood Test

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the benzidine occult blood test and other peroxidase-based fecal occult blood tests (FOBT).

Troubleshooting Guides & FAQs

Q1: What is the underlying principle of the benzidine occult blood test?

The benzidine test is a method for detecting the presence of occult blood, which is blood that is not visibly apparent.^[1] The test relies on the pseudoperoxidase activity of the heme group in hemoglobin.^{[2][3][4][5]} In the presence of hydrogen peroxide, the heme catalyzes the oxidation of a chromogen (in this case, benzidine), resulting in a characteristic color change, typically blue.^{[1][6][7]} It's important to note that due to its carcinogenic properties, benzidine has been largely replaced by safer alternatives like guaiac and 3,3',5,5' tetramethylbenzidine (TMB), which operate on the same principle.^{[6][7]}

Q2: I am getting a positive result, but I suspect it's a false positive. What are the common causes?

False-positive results can be a significant issue. They can be caused by various dietary substances and medications that interfere with the test's chemistry. The most common culprits are substances with their own peroxidase or pseudoperoxidase activity.

- Dietary Sources of Interference:
 - Red Meat: Contains hemoglobin and myoglobin, both of which have heme groups that can catalyze the oxidation reaction, leading to a false positive.[\[8\]](#)[\[9\]](#)[\[10\]](#) It is recommended to avoid red meat for at least three days before the test.[\[9\]](#)[\[11\]](#)[\[12\]](#)
 - Certain Vegetables and Fruits: Some plants contain peroxidases that can cause a false positive. These include turnips, horseradish, mushrooms, broccoli, beans, cauliflower, oranges, bananas, cantaloupe, and grapes.[\[6\]](#)[\[13\]](#)[\[14\]](#)
- Medications and Supplements:
 - Iron Supplements: There is conflicting evidence regarding iron supplements. Some older studies suggested they could cause false positives.[\[15\]](#)[\[16\]](#) However, more recent and controlled studies have shown that oral iron supplements do not cause false-positive results in guaiac-based tests like Hemoccult.[\[17\]](#)[\[18\]](#) Despite this, some guidelines still recommend discontinuing iron supplements before testing to be cautious.[\[14\]](#)[\[16\]](#)[\[19\]](#)
 - Other Medications: Drugs like anticoagulants, aspirin, and nonsteroidal anti-inflammatory drugs (NSAIDs) can cause gastrointestinal bleeding, which would result in a true positive, not a false positive, but it's an important consideration.[\[12\]](#)[\[19\]](#)

Q3: My test result is negative, but I have reason to believe there is blood present. What could cause a false-negative result?

False negatives are most commonly caused by substances that inhibit the chemical reaction of the test.

- Vitamin C (Ascorbic Acid): This is the most well-documented cause of false-negative results.[\[20\]](#)[\[21\]](#)[\[22\]](#) Vitamin C is a strong reducing agent and it interferes with the oxidation of the chromogen, thus preventing the color change even when blood is present.[\[20\]](#)[\[21\]](#)[\[22\]](#) It is recommended to avoid vitamin C supplements and foods high in vitamin C (like citrus fruits) for at least three days before testing.[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[22\]](#)

Q4: What is a standard protocol for preparing for a benzidine-based occult blood test to minimize interference?

To ensure the accuracy of the test, a specific dietary and medication regimen should be followed for a period before and during the sample collection.

- Dietary Restrictions: For 3 days prior to and during the testing period, patients should avoid:
 - Red meat (beef, lamb, liver).[\[9\]](#)[\[12\]](#)
 - Certain fruits and vegetables with high peroxidase activity (e.g., turnips, horseradish, broccoli, cantaloupe).[\[14\]](#)
 - Vitamin C supplements and foods/juices with high vitamin C content (over 250 mg/day).[\[9\]](#)
[\[11\]](#)[\[22\]](#)
- Medication Adjustments: For 7 days prior to testing, and with a physician's approval, patients may be advised to stop taking:
 - Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[\[12\]](#)
 - Aspirin.[\[12\]](#)

Data on Interfering Substances

The following tables summarize dietary substances that can interfere with peroxidase-based occult blood tests.

Table 1: Substances Potentially Causing False-Positive Results

Substance Category	Specific Examples	Mechanism of Interference	Recommended Abstinence Period
Red Meat	Beef, lamb, liver, venison	Contains hemoglobin and myoglobin (heme groups with pseudoperoxidase activity).[10]	3 days[9][12]
Vegetables	Horseradish, turnips, broccoli, cauliflower, beans, spinach, mushrooms.[13][14]	Contain plant-based peroxidases.[6]	3 days[14]
Fruits	Oranges, bananas, cantaloupe, grapes, guava.[13][14]	Contain plant-based peroxidases.[13]	3 days[14]
Iron Supplements	Ferrous sulfate, ferrous gluconate	Conflicting evidence; some in vitro studies show interference, but in vivo studies largely do not.[15][16][17][18]	3 days (precautionary) [16]

Table 2: Substances Potentially Causing False-Negative Results

Substance Category	Specific Examples	Mechanism of Interference	Recommended Abstinence Period
Vitamins	Vitamin C (Ascorbic Acid)	Acts as a reducing agent, inhibiting the oxidation of the chromogen.[20][21][22]	3-7 days[11][12]
Foods High in Vitamin C	Citrus fruits and juices	High levels of ascorbic acid.[9][22]	3-7 days[11][12]

Experimental Protocols

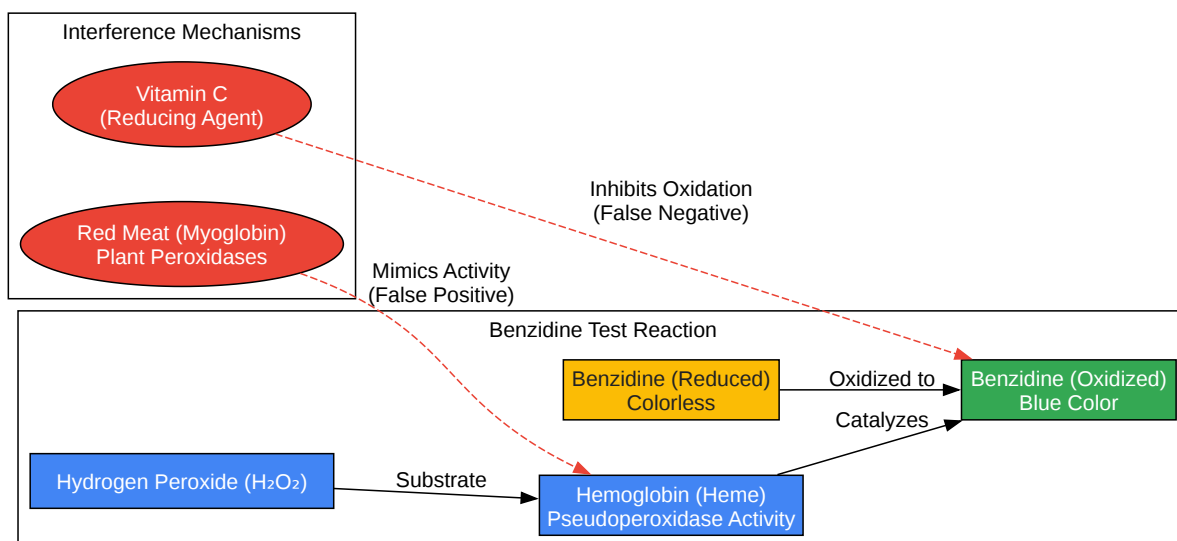
Protocol 1: In Vitro Testing for Dietary Substance Interference

This protocol outlines a method to test whether a specific food substance interferes with the benzidine test.

- Preparation of Substance Extract:
 1. Homogenize 10g of the test food (e.g., raw broccoli) with 50mL of deionized water.
 2. Centrifuge the homogenate at 3000 rpm for 10 minutes.
 3. Collect the supernatant for testing.
- Preparation of Positive and Negative Controls:
 1. Positive Control: A dilute solution of human blood in saline (e.g., 1:10,000 dilution).
 2. Negative Control: Deionized water.
- Test Procedure:
 1. Label three test tubes: "Test Substance," "Positive Control," and "Negative Control."
 2. Add 1 mL of the corresponding solution to each tube.
 3. Prepare the benzidine reagent by dissolving a small amount of benzidine in glacial acetic acid.
 4. Add 1 mL of the benzidine reagent to each tube.
 5. Add 1 mL of 3% hydrogen peroxide to each tube.
 6. Observe for a color change within 60 seconds. A blue or green color indicates a positive reaction.[\[1\]](#)[\[23\]](#)
- Interpretation:

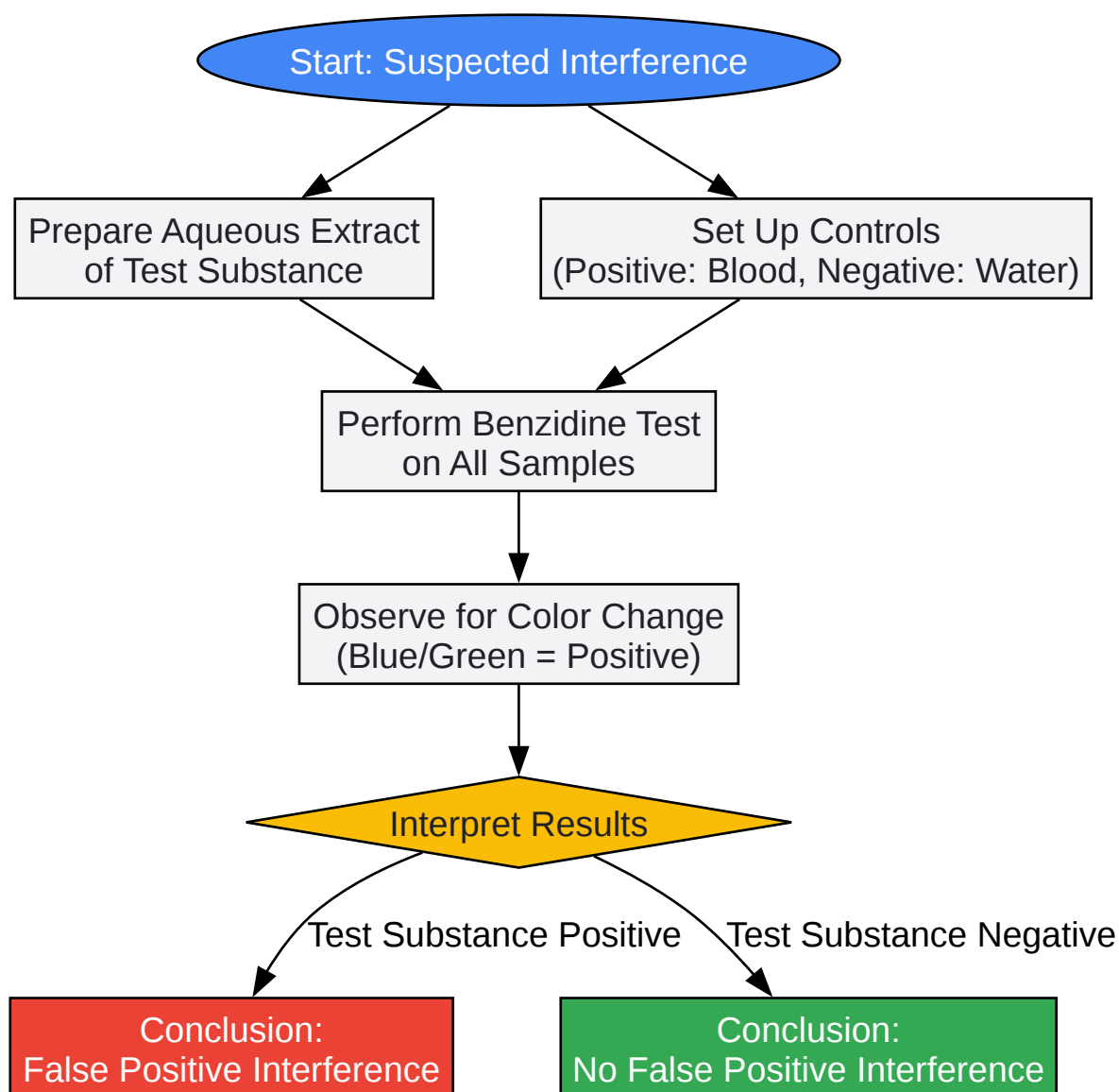
- If the "Test Substance" tube turns blue, the substance causes a false positive.
- To test for false negatives, add a small, known amount of the positive control to the test substance extract and repeat the test. If the color change is inhibited compared to the positive control alone, the substance may cause a false negative.

Visualizations



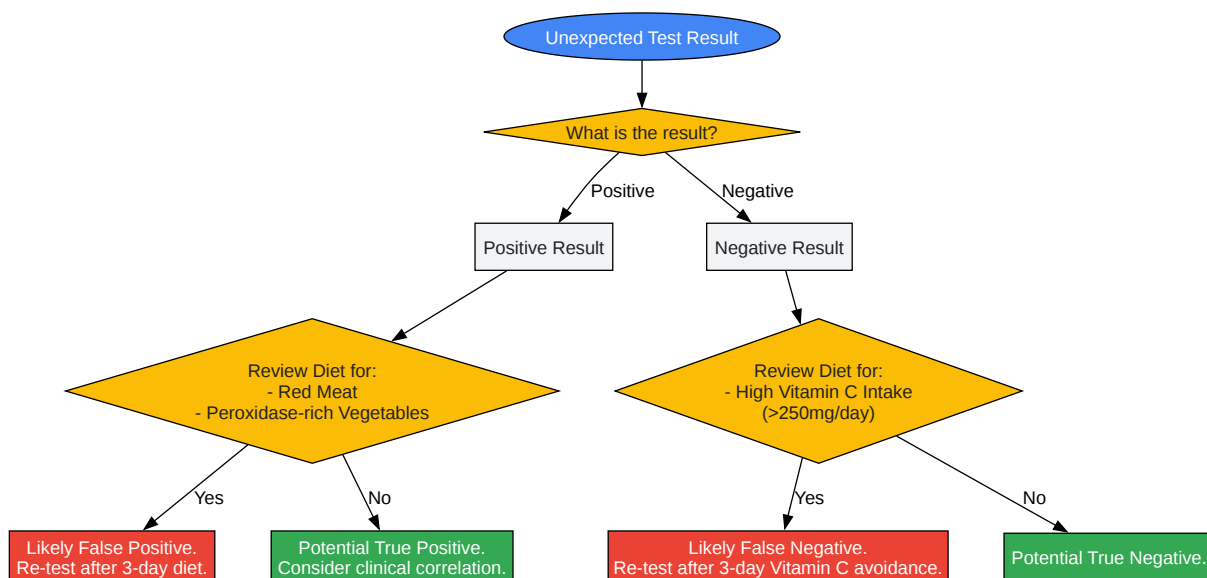
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Caption: Mechanism of the benzidine test and sources of interference.



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Caption: Workflow for testing dietary substance interference.



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Caption: Troubleshooting logic for unexpected benzidine test results.

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